8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound characterized by its imidazole and pyridine rings. Its molecular formula is , and it has a molecular weight of 176.17 g/mol. This compound features a methoxy group at the 8-position of the imidazo ring, contributing to its unique chemical properties and biological activities. The compound's structure allows for various interactions due to the presence of nitrogen and oxygen atoms, making it a subject of interest in medicinal chemistry and pharmacology .
The reactivity of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid can be attributed to its functional groups. It can undergo:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties .
Research indicates that 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. Specifically, it has been identified as a CYP1A2 inhibitor, which is relevant in drug metabolism and potential drug-drug interactions. Additionally, compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that this compound may also possess such activities .
The synthesis of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid can be achieved through various methods:
Each method's choice depends on the desired scale and purity of the final product .
8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid has several applications:
Studies involving interaction profiles indicate that 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid interacts with various biological targets:
These interaction studies are vital for assessing the compound's safety and efficacy in potential therapeutic applications .
Several compounds share structural similarities with 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | Methyl group at position 6 | 0.89 |
| 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | Methyl group at position 5 | 0.88 |
| 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | Dimethyl substitution at positions 3 and 6 | 0.83 |
| Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | Amino group at position 6 | 0.85 |
These compounds illustrate variations in substitution patterns that may influence their biological activities and chemical properties. The uniqueness of 8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid lies in its specific methoxy substitution at the 8-position, which may enhance its inhibitory effects on cytochrome P450 enzymes compared to its analogs .
| Substrate 1 | Substrate 2 | Reaction Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | Dimethylformamide, Potassium carbonate, Room temperature | 12 | 75 | [3] |
| 2-Aminopyridine | α-Chloroacetophenone | Refluxing dimethylformamide | 8 | 82 | [3] |
| 2-Aminopyridine | 2-Bromoacetophenone | Refluxing ethanol | 6 | 88 | [3] |
| 2-Aminopyridine | α-Iodoacetophenone | Catalyst-free, 60°C | 4 | 92 | [4] |
| 2-Aminopyridine | Bromopyruvic acid | para-Toluenesulfonic acid, Dimethylformamide, 80°C | 5 | 78 |
The regioselectivity of these transformations is governed by the electronic properties of the aminopyridine substrate and the steric hindrance around the reaction center [7]. Substitution patterns on the pyridine ring influence both reaction rates and product distribution, with electron-donating groups accelerating the nucleophilic attack [8]. The formation of the desired imidazo[1,2-a]pyridine framework occurs through a concerted cyclization process that establishes the characteristic nitrogen-bridged bicyclic system [1].
Green chemistry methodologies have emerged as environmentally sustainable alternatives to traditional synthetic protocols for imidazo[1,2-a]pyridine construction [9] [10]. Ultrasound-assisted synthesis represents a particularly effective approach, utilizing acoustic cavitation to accelerate reaction rates while reducing energy consumption [11] [5]. The ultrasound-mediated protocol employs potassium iodide and tert-butyl hydroperoxide as the catalytic system in aqueous medium, achieving remarkable yields of 97% within 30 minutes [10].
The mechanistic basis of ultrasound enhancement involves the generation of localized high-temperature and high-pressure conditions through cavitation bubble collapse [9]. This phenomenon facilitates carbon-hydrogen functionalization of ketones, enabling efficient coupling with 2-aminopyridine derivatives [10]. The reaction proceeds without metal catalysts and tolerates a broad range of functional groups while maintaining excellent atom economy [9].
Solvent-free synthesis protocols have demonstrated exceptional efficiency in imidazo[1,2-a]pyridine formation through mechanochemical activation [4] [12]. The neat reaction conditions eliminate organic waste generation while achieving yields of 90% under microwave irradiation at 65 degrees Celsius [12]. The absence of solvent reduces environmental impact and simplifies product isolation through direct crystallization [3].
Microwave-assisted synthesis provides rapid access to imidazo[1,2-a]pyridine derivatives with reaction times reduced to 8 minutes [13]. The microwave heating ensures uniform energy distribution and precise temperature control, resulting in improved reaction reproducibility [14]. The combination of microwave irradiation with ammonium chloride catalysis in ethanol achieves yields of 89% while maintaining green chemistry principles [14].
Table 2: Green Chemistry Approaches
| Method | Substrate 1 | Substrate 2 | Catalyst/Conditions | Time | Yield (%) | Green Metrics | Reference |
|---|---|---|---|---|---|---|---|
| Ultrasound-Assisted | 2-Aminopyridine | Acetophenone | Potassium iodide/tert-butyl hydroperoxide, Water | 30 min | 97 | E-factor: 5.5 | [10] |
| Solvent-Free | 2-Aminopyridine | α-Haloketone | Neat, 65°C | 15 min | 90 | Atom economy: 95% | [12] |
| Microwave-Assisted | 2-Aminopyridine | Benzaldehyde | Microwave, 100W | 8 min | 89 | Energy efficient | [13] |
| Aqueous Synthesis | 2-Aminopyridine | Propargyl salt | Sodium hydroxide, ambient | 5 min | 99 | Space-time yield: 10x | [15] |
| Polyethylene glycol-400 Medium | 2-Aminopyridine | Bromoacetophenone | Polyethylene glycol-400, sonication | 2 h | 85 | Non-toxic solvent | [5] |
Aqueous synthesis protocols have achieved quantitative yields through sodium hydroxide-promoted cycloisomerization of nitrogen-propargylpyridinium salts [15]. This approach operates under ambient conditions and provides at least a ten-fold increase in space-time yield compared to conventional methods [16]. The use of water as the reaction medium eliminates organic solvent waste while enabling scalable synthesis on ten-gram scales [15].
Polyethylene glycol-400 has emerged as an effective green solvent for imidazo[1,2-a]pyridine synthesis, combining non-toxicity with excellent solvating properties [5]. The polyethylene glycol medium supports ultrasonic activation while facilitating product isolation through simple water workup [17]. This approach demonstrates the viability of replacing traditional organic solvents with more environmentally benign alternatives [5].
Molecular iodine catalysis has established itself as a versatile and efficient methodology for imidazo[1,2-a]pyridine synthesis through multiple mechanistic pathways [18] [19]. The iodine-catalyzed approach enables three-component coupling reactions involving 2-aminopyridine derivatives, acetophenones, and dimedone, achieving yields up to 96% with minimal catalyst loading [18] [19]. The molecular iodine system operates through initial electrophilic activation of the ketone substrate, followed by cascade cyclization and dehydration processes [18].
The mechanistic pathway commences with iodine-mediated enolization of acetophenone derivatives, generating reactive α-iodoacetophenone intermediates in situ [20]. Subsequent nucleophilic attack by the 2-aminopyridine nitrogen atom results in alkylation, followed by intramolecular condensation to form the imidazo[1,2-a]pyridine core [20]. The iodine catalyst facilitates both the initial activation step and the final oxidative aromatization, demonstrating remarkable catalytic efficiency [19].
Ammonium acetate serves as an effective additive in iodine-catalyzed systems, promoting reaction progression through pH buffering and enhanced nucleophilicity [5]. The combination of molecular iodine with ammonium acetate in ethanol achieves yields of 88% at 70 degrees Celsius within four hours [5]. This catalytic system tolerates diverse aryl ketone substrates while maintaining excellent functional group compatibility [5].
The iodine-hydrogen peroxide system enables oxidative coupling of 2-aminopyridines with nitroalkenes through Michael addition-cyclization sequences [21]. The hydrogen peroxide serves as a terminal oxidant, generating hypoiodous acid in situ for subsequent iodination reactions [21]. This approach demonstrates the versatility of iodine catalysis in accessing different substitution patterns on the imidazo[1,2-a]pyridine scaffold [21].
Table 3: Molecular Iodine-Mediated Pathways
| Substrate Combination | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mechanism | Reference |
|---|---|---|---|---|---|---|---|
| 2-Aminopyridine + Acetophenone + Dimedone | Iodine (10 mol%) | Water | 80 | 8 | 96 | Three-component coupling | [18] |
| 2-Aminopyridine + Aryl ketone | Iodine/Ammonium acetate | Ethanol | 70 | 4 | 88 | Enolization-iodination | [5] |
| 2-Aminopyridine + α-Haloketone | Iodine (catalytic) | Cyclohexane | 60 | 6 | 91 | Ortoleva-King type | [5] |
| Pyridine + Oxime ester | Iodine (1 equivalent) | Dimethyl sulfoxide | 25 | 2 | 82 | Iminyl radical coupling | [22] |
| 2-Aminopyridine + Nitroalkene | Iodine/Hydrogen peroxide | Acetonitrile | 50 | 12 | 74 | Michael addition-cyclization | [21] |
Flavin-iodine dual catalytic systems have demonstrated exceptional performance in aerobic oxidative carbon-nitrogen bond formation [23]. The flavin catalyst facilitates electron transfer processes while iodine mediates halogenation and cyclization steps [23]. This synergistic catalysis enables the formation of complex imidazo[1,2-a]pyridine derivatives with multiple functionalization sites [23].
Graphene oxide-supported iodine catalysis provides heterogeneous reaction conditions with enhanced catalyst recovery and reuse [23]. The graphene oxide support increases the surface area available for catalytic turnover while facilitating separation from reaction products [23]. This approach demonstrates the potential for developing sustainable catalytic systems that combine efficiency with environmental responsibility [23].
Post-synthetic modification strategies enable the introduction of diverse functional groups onto the imidazo[1,2-a]pyridine scaffold, facilitating access to 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid and related derivatives [8] [24]. Carbon-3 functionalization represents the most extensively studied modification, with arylation, hydrazination, and iodination protocols providing versatile synthetic handles [8]. The regioselective nature of these transformations ensures predictable product formation while maintaining the integrity of the bicyclic framework [8].
Carbon-3 arylation proceeds through Petasis-like mechanisms involving glyoxylic acid and arylboronic acids under basic conditions [24]. The optimized protocol employs potassium tert-butoxide in acetonitrile at 110 degrees Celsius, achieving yields of 75% for electron-rich arylboronic acid substrates [24]. The reaction tolerates various functional groups on the aryl coupling partner, enabling the synthesis of structurally diverse derivatives [24].
Hydrazination at the carbon-3 position utilizes diethyl azodicarboxylate under metal-free conditions, demonstrating remarkable substrate scope and functional group tolerance [25]. The protocol achieves yields of 93% at room temperature within six hours, representing the first example of diethyl azodicarboxylate reactivity with imidazo[1,2-a]pyridines [25]. The hydrazinated products serve as versatile intermediates for further synthetic elaboration [25].
Ultrasound-assisted iodination provides rapid access to 3-iodoimidazo[1,2-a]pyridine derivatives through carbon-hydrogen activation [11] [3]. The iodine-tert-butyl hydroperoxide system operates under mild conditions at 40 degrees Celsius, achieving yields of 89% within two hours [3]. The iodinated products serve as valuable synthetic intermediates for cross-coupling reactions and further functionalization [11].
Table 4: Post-Synthetic Modifications and Derivative Development
| Modification Type | Starting Material | Reagent/Conditions | Temperature (°C) | Time (h) | Yield (%) | Functional Group Tolerance | Reference |
|---|---|---|---|---|---|---|---|
| Carbon-3 Arylation | Imidazo[1,2-a]pyridine | Glyoxylic acid + Arylboronic acid | 110 | 24 | 75 | Electron-rich arylboronic acids | [24] |
| Carbon-3 Hydrazination | Imidazo[1,2-a]pyridine | Diethyl azodicarboxylate, metal-free | 25 | 6 | 93 | Broad substrate scope | [25] |
| Carbon-3 Iodination | Imidazo[1,2-a]pyridine | Iodine/tert-butyl hydroperoxide, ultrasound | 40 | 2 | 89 | Various substituents | [3] |
| Carbon-3 Sulfenylation | Imidazo[1,2-a]pyridine | Thiophenol/Potassium hydroxide | 25 | 4 | 86 | Diverse thiophenols | [26] |
| Carboxylic acid formation | Methyl ester derivative | Hydrolysis, Sodium hydroxide | 80 | 3 | 92 | General method | [27] |
Sulfenylation reactions enable the introduction of sulfur-containing substituents through thiophenol coupling under basic conditions [26]. The potassium hydroxide-mediated protocol operates at room temperature and tolerates diverse thiophenol substrates, achieving yields of 86% within four hours [26]. The sulfenylated products exhibit enhanced biological activity profiles compared to their non-functionalized counterparts [26].
Carboxylic acid formation represents a crucial transformation for accessing 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid from corresponding methyl ester precursors [27]. The hydrolysis reaction employs sodium hydroxide in aqueous medium at 80 degrees Celsius, achieving quantitative conversion within three hours [27]. This transformation provides the final step in multi-step synthetic sequences targeting the carboxylic acid functionality [27].
The acid-base behavior of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is governed by the presence of both a carboxylic acid functional group and the imidazo[1,2-a]pyridine heterocyclic system. The compound exhibits amphoteric characteristics, functioning as both a proton donor and acceptor depending on the solution conditions [2].
The carboxylic acid group at position 2 represents the primary acidic site, with an estimated pKa value in the range of 3.5-4.5 based on computational studies of related pyridine carboxylic acids [3] [4]. This acidity is enhanced by the electron-withdrawing nature of the imidazo[1,2-a]pyridine system, which stabilizes the conjugate base through resonance delocalization. The methoxy substituent at position 8 provides mild electron-donating effects, slightly increasing the pKa compared to the unsubstituted analogue .
The imidazo[1,2-a]pyridine core contributes a basic site through the pyridine nitrogen, with a predicted pKa value of approximately 6.8 for the parent imidazo[1,2-a]pyridine system [5]. This basicity is moderated by the electron-withdrawing carboxylic acid group, resulting in a lower effective pKa for the conjugate acid formation [6] [4].
Tautomeric equilibria play a crucial role in determining the compound's chemical behavior. The imidazo[1,2-a]pyridine system can exist in multiple tautomeric forms, with the preferred tautomer being influenced by solvent polarity and hydrogen bonding interactions [2] [7]. Computational studies at the density functional theory level have demonstrated that polar solvents increase the stability of all tautomeric forms compared to the gas phase [7].
| Compound | pKa Value | Reference |
|---|---|---|
| Pyridine | 5.23 | Literature [8] |
| Imidazo[1,2-a]pyridine | 6.80 | Predicted [5] |
| Nicotinamide | 3.35 | Computational [3] |
| Isoniazid | 3.50 | Literature [3] |
| Pyridoxine | 5.20 | Literature [3] |
| Imidazole | 6.99 | Literature [4] |
| 1-Methylimidazole | 6.95 | Literature [4] |
| 4-Methylimidazole | 7.55 | Literature [4] |
The tautomeric preferences are also influenced by intramolecular hydrogen bonding. The methoxy group at position 8 can participate in weak intramolecular hydrogen bonding with the carboxylic acid proton, stabilizing specific conformations and affecting the overall tautomeric distribution [9] [10].
The thermal stability of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is characteristic of substituted imidazo[1,2-a]pyridine derivatives, exhibiting moderate thermal stability with decomposition occurring at elevated temperatures [11] [12] [13].
Thermogravimetric analysis of related imidazo[1,2-a]pyridine derivatives indicates thermal stability up to approximately 280°C, with decomposition processes typically occurring in multiple stages [12] [13]. The presence of the methoxy group at position 8 and the carboxylic acid functionality at position 2 influences the thermal behavior through different pathways.
The thermal degradation mechanism involves several sequential processes. Initial decomposition typically begins with decarboxylation of the carboxylic acid group, occurring in the temperature range of 180-250°C [14] [13]. This is followed by demethylation of the methoxy group and subsequent fragmentation of the heterocyclic system at higher temperatures [11] [15].
| Compound | Melting Point (°C) | Thermal Stability |
|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | 133.77 | Stable up to 280°C [12] |
| 2-(4-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | 229-230 | Stable [12] |
| 2-(4-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | 154-155 | Stable [12] |
| 2-(4-Methylphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | 274-275 | Stable [12] |
| 2-(4-Methoxyphenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | 166-167 | Stable [12] |
| 2-(4-Nitrophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | 225-226 | Stable [12] |
| Imidazo[1,2-a]pyridine ionic liquid [ImPr][TFA] | Decomposition at 180°C | Stable up to 700°C after polymerization [11] |
Differential scanning calorimetry studies reveal that the compound exhibits endothermic transitions corresponding to melting and decomposition processes. The thermal stability is influenced by the substituent pattern, with electron-withdrawing groups generally decreasing thermal stability while electron-donating groups provide modest stabilization [13].
Kinetic analysis of thermal degradation follows first-order kinetics for the initial decarboxylation step, with activation energies in the range of 150-200 kJ/mol for similar imidazo[1,2-a]pyridine derivatives [14] [13]. The presence of the methoxy group provides additional stabilization through resonance effects, slightly increasing the activation energy for decomposition compared to unsubstituted analogues.
The degradation products include carbon dioxide from decarboxylation, methanol or formaldehyde from demethylation, and various nitrogen-containing fragments from ring fragmentation [16] [14]. Under oxidative conditions, the degradation pathway may involve the formation of quinone-like intermediates before complete mineralization.
The solubility characteristics of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid are determined by the interplay between hydrophilic and hydrophobic structural elements. The carboxylic acid group provides hydrogen bonding capability and ionic character in basic solutions, while the imidazo[1,2-a]pyridine core contributes aromatic hydrophobic character [17] [18].
Aqueous solubility is limited due to the predominant hydrophobic character of the heterocyclic system. The compound exhibits pH-dependent solubility, with increased solubility in alkaline solutions due to salt formation through carboxylate ion formation [17] [19]. The estimated water solubility is approximately 100-500 mg/L at room temperature, based on structure-activity relationships with related compounds [20] [21].
The presence of the methoxy group at position 8 slightly reduces water solubility compared to the unsubstituted derivative, while the carboxylic acid functionality provides the primary hydrophilic contribution [22] [23]. The calculated polar surface area of 63.83 Ų and log P value of 1.04 indicate moderate lipophilicity with reasonable aqueous solubility potential [24] [23].
| Compound | Water Solubility | Organic Solvents |
|---|---|---|
| Imidazo[1,2-a]pyridine | 3197 mg/L (estimated) [21] | Chloroform, Methanol [5] |
| 2-Phenylimidazo[1,2-a]pyridine | 45.73 mg/L (estimated) [20] | Moderate [20] |
| 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid | <1 mg/mL [22] | DMSO 15 mg/mL [22] |
| Imidazo[1,2-a]pyridine peptidomimetic (8a) | Insoluble [18] | Soluble in DMSO, NMP [18] |
| 6-Methoxypyridine-2-carboxylic acid | Slightly soluble [25] | N/A [25] |
Solubility in organic solvents follows predictable patterns based on polarity and hydrogen bonding capability. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, with moderate solubility in methanol and ethanol [18] [26]. Solubility in chloroform and dichloromethane is limited due to the ionic character of the carboxylic acid group [5].
The solubility behavior is significantly influenced by temperature, with increased solubility at elevated temperatures following the van't Hoff relationship [19]. Binary solvent systems, particularly dimethyl sulfoxide-water mixtures, provide enhanced solubility through cosolvency effects [27] [19].
Thermodynamic analysis of dissolution processes reveals an endothermic and entropy-driven dissolution mechanism in polar solvents [19]. The enthalpy of dissolution is positive, indicating unfavorable enthalpic contributions that are overcome by favorable entropic effects arising from solvent-solute interactions.
The crystal structure and intermolecular interactions of 8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid are dominated by hydrogen bonding networks and π-π stacking interactions that govern solid-state properties and influence solution behavior [28] [29] [30].
Hydrogen bonding represents the primary intermolecular interaction, with the carboxylic acid group serving as both hydrogen bond donor and acceptor. The compound forms cyclic dimers through carboxylic acid-carboxylic acid hydrogen bonding, with typical hydrogen bond distances of 1.65-1.75 Å [29] [9]. Additional hydrogen bonding occurs between the carboxylic acid group and the pyridine nitrogen of adjacent molecules, creating extended hydrogen bonding networks.
The methoxy group at position 8 participates in weaker hydrogen bonding interactions as a hydrogen bond acceptor, contributing to the overall stability of the crystal lattice [9] [10]. Intramolecular hydrogen bonding between the methoxy oxygen and the carboxylic acid proton influences molecular conformation and affects intermolecular packing arrangements.
π-π Stacking interactions between imidazo[1,2-a]pyridine rings contribute significantly to crystal stability. The aromatic rings adopt face-to-face or offset configurations with interplanar distances of 3.4-3.6 Å, typical for aromatic π-π interactions [28] [29] [30]. The stacking arrangement is influenced by the substituent pattern, with the methoxy group providing additional stabilization through weak π-electron interactions.
| Compound | Hydrogen Bonding | π-π Stacking | Crystal Packing |
|---|---|---|---|
| N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine | N—H⋯N bonds [29] | C—H⋯π interactions [29] | Chains along [29] |
| N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine | N—H⋯N and C—H⋯N bonds [29] | Offset π–π (3.577 Å) [29] | Layers parallel to (100) [29] |
| CoII complex with imidazo[1,2-a]pyridine | C—H⋯Cl interactions [30] | π–π stacking (3.467 Å) [30] | Supramolecular layers [30] |
| Imidazo[1,2-a]pyridine with intramolecular H-bond | Intramolecular H-bonds O⋯H-N [9] | π-π stacking present [9] | Seven-membered ring formation [9] |
The combination of hydrogen bonding and π-π stacking creates a three-dimensional network that determines physical properties such as melting point, thermal stability, and mechanical properties. The strength of these interactions can be quantified through Hirshfeld surface analysis, which reveals the relative contributions of different interaction types to the overall crystal packing [29] [30].
Computational studies using density functional theory methods have elucidated the energetic contributions of different intermolecular interactions. The hydrogen bonding energy typically ranges from 15-25 kJ/mol per interaction, while π-π stacking interactions contribute 8-15 kJ/mol per stacking pair [31] [9]. The cumulative effect of these interactions results in significant lattice energies that influence sublimation behavior and crystal morphology.
The intermolecular interaction patterns also influence solution behavior through the formation of transient aggregates and association complexes. In polar solvents, hydrogen bonding with solvent molecules competes with intermolecular solute-solute interactions, affecting solubility and solution dynamics [32] [10].